molecular formula C14H23NO B8807852 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol CAS No. 515114-52-0

3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol

Cat. No. B8807852
M. Wt: 221.34 g/mol
InChI Key: KWTWDQCKEHXFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552219B2

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:26])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].CO.[OH-].[Na+].[Cl-].[Na+]>O>[CH3:26][N:2]([CH3:1])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
Quantity
9 g
Type
reactant
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)OS(=O)(=O)C1=CC=C(C=C1)C)C)C
Name
Quantity
27 mL
Type
reactant
Smiles
CO
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
mixture was stirred at 28-35° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was further stirred at 45-50° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature
WASH
Type
WASH
Details
washed with isopropyl ether (2×10 ml)
CUSTOM
Type
CUSTOM
Details
Aqueous layer was separated
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552219B2

Procedure details

To a stirred solution of [1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester (9 g, 0.02 mol) and methanol (27 ml), a solution of sodium hydroxide (4 g, 0.10 mol) and water (18 ml) was added at 20-25° C. and mixture was stirred at 28-35° C. for 20 hours. Reaction mixture was further stirred at 45-50° C. for 6 hours and solvent was distilled off. Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature and washed with isopropyl ether (2×10 ml). Aqueous layer was separated and aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C. reaction mixture was saturated with sodium chloride and extracted with ethyl acetate (2×50 ml). All ethyl acetate extracts were combined, washed with water, dried and solvent was distilled off to give 4.24 g of title compound.
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:26])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].CO.[OH-].[Na+].[Cl-].[Na+]>O>[CH3:26][N:2]([CH3:1])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
Quantity
9 g
Type
reactant
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)OS(=O)(=O)C1=CC=C(C=C1)C)C)C
Name
Quantity
27 mL
Type
reactant
Smiles
CO
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
mixture was stirred at 28-35° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was further stirred at 45-50° C. for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature
WASH
Type
WASH
Details
washed with isopropyl ether (2×10 ml)
CUSTOM
Type
CUSTOM
Details
Aqueous layer was separated
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.